Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane
Overview
Description
Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane is an organosilicon compound that belongs to the family of vinylsilanes. This compound is characterized by the presence of ethenyl groups attached to silicon atoms, which imparts unique chemical properties. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane typically involves the hydrosilylation reaction. This reaction is carried out by reacting vinylsilane with a hydrosilane in the presence of a platinum catalyst. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane involves the interaction of its ethenyl groups with various molecular targets. The compound can undergo addition reactions with nucleophiles, leading to the formation of new chemical bonds. The silicon atoms in the compound can also participate in coordination chemistry, forming complexes with metal ions and other Lewis acids.
Comparison with Similar Compounds
Similar Compounds
Vinyltrimethylsilane: Similar structure but with three methyl groups attached to the silicon atom.
Divinyldimethylsilane: Contains two ethenyl groups attached to the same silicon atom.
Vinyltriethoxysilane: Similar structure but with ethoxy groups instead of methyl groups.
Uniqueness
Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane is unique due to its specific arrangement of ethenyl groups and silicon atoms, which imparts distinct reactivity and properties. This compound’s ability to undergo a wide range of chemical reactions and its versatility in various applications make it a valuable material in scientific research and industrial processes.
Properties
IUPAC Name |
ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22Si2/c1-7-11(3,4)9-10-12(5,6)8-2/h7-8H,1-2,9-10H2,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZSBFWLCPRELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC[Si](C)(C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510623 | |
Record name | (Ethane-1,2-diyl)bis[ethenyl(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84677-98-5 | |
Record name | (Ethane-1,2-diyl)bis[ethenyl(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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